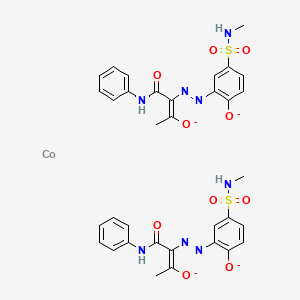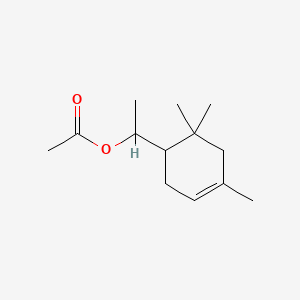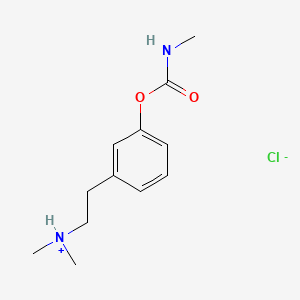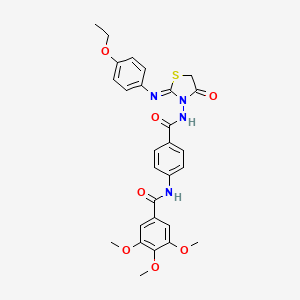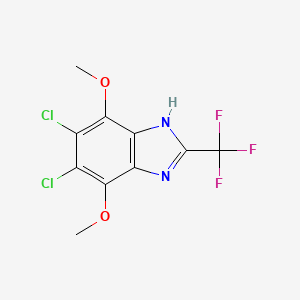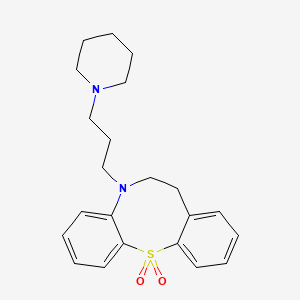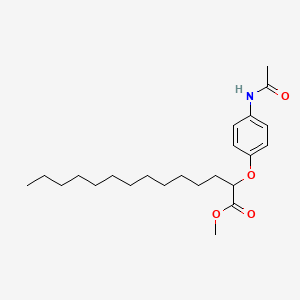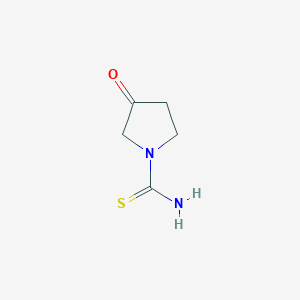
(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group at the 5-position, a phenacylidene group at the 3-position, and a ketone group at the 2-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-nitro-3-phenacylidene-1H-indol-2-one typically involves the condensation of 5-nitroindole-2-one with a suitable phenacylidene precursor. The reaction is usually carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to its corresponding amine derivative using reagents such as lithium aluminum hydride.
Substitution: The phenacylidene group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: 5-amino-3-phenacylidene-1H-indol-2-one.
Reduction: 5-nitro-3-phenacylidene-1H-indol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
5-nitroindole-2-one: Lacks the phenacylidene group.
3-phenacylidene-1H-indol-2-one: Lacks the nitro group.
5-amino-3-phenacylidene-1H-indol-2-one: Reduced form of the nitro group.
Uniqueness
(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one is unique due to the presence of both the nitro and phenacylidene groups, which contribute to its distinct chemical and biological properties
Propiedades
| 70452-32-3 | |
Fórmula molecular |
C16H10N2O4 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
(3Z)-5-nitro-3-phenacylidene-1H-indol-2-one |
InChI |
InChI=1S/C16H10N2O4/c19-15(10-4-2-1-3-5-10)9-13-12-8-11(18(21)22)6-7-14(12)17-16(13)20/h1-9H,(H,17,20)/b13-9- |
Clave InChI |
WUPBHEFJISKVQN-LCYFTJDESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C\2/C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


